2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
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Overview
Description
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is a heterocyclic compound with a unique spiro structure.
Preparation Methods
The synthesis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione can be achieved through various synthetic routes. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spiro compound . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and receptor modulator . In medicine, this compound has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders . Additionally, it has applications in the industry as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It also modulates receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione can be compared with other similar compounds, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and 2,8-diazaspiro[4.5]decan-1-one . While these compounds share a similar spiro structure, they differ in their substituents and specific biological activities. The unique structure of 2-Phenyl-2,3-diazaspiro[4
Properties
IUPAC Name |
3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDGDGZYDTPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506503 |
Source
|
Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16418-56-7 |
Source
|
Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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